Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

Catalog No.
S1905757
CAS No.
50888-84-1
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrol...

CAS Number

50888-84-1

Product Name

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

IUPAC Name

benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m0/s1

InChI Key

VJDNUCLKCQKXMM-HNNXBMFYSA-N

SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3

Organocatalyst for Michael Addition Reactions

This compound can function as an organocatalyst for Michael addition reactions, a fundamental tool for creating carbon-carbon bonds. Studies have shown its effectiveness in promoting the addition of nucleophiles, particularly cyclic ketones, to electron-deficient alkenes. This research suggests its utility in the synthesis of various complex molecules. [Source: Scientific Laboratory Supplies ]

Chiral Auxiliary for Chiral Ketone Synthesis

The chiral nature of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate makes it a valuable chiral auxiliary. Chiral auxiliaries are temporary attachments to a molecule that induce chirality during a reaction. This compound, when attached to a ketone precursor, can influence the formation of a specific stereoisomer (enantiomer) of the final ketone product. Following the reaction, the auxiliary can be removed to obtain the desired chiral ketone. Research explores its potential as a versatile tool for the preparation of various enantiopure ketones. [Source: Ark Pharm ]

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is a chemical compound characterized by its unique molecular structure and properties. It has a molecular formula of C17H22N2O3 and a molecular weight of approximately 302.37 g/mol. This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl group, making it an interesting target for various chemical and biological applications.

, primarily due to the presence of its functional groups:

  • Esterification: The carboxylic acid component can undergo esterification with alcohols to form esters.
  • Hydrolysis: In the presence of water and acidic or basic conditions, the ester can hydrolyze back to the corresponding acid and alcohol.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for various synthetic transformations.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate exhibits notable biological activities:

  • Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial activity, making it a candidate for further research in medicinal chemistry.
  • Neuroactive Effects: Given its structural similarity to certain neurotransmitters, it may influence neurological pathways, warranting investigation into its potential as a therapeutic agent for neurological disorders.

The synthesis of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate can be achieved through several methods:

  • From L-Proline Derivatives: Utilizing L-Proline as a starting material, the synthesis involves protecting groups and subsequent reactions to form the desired compound. This method often yields high purity and good yields .
  • Carbonylation Reactions: The introduction of the carbonyl group can be achieved through carbonylation processes involving suitable reagents under controlled conditions .
  • Use of Coupling Agents: Employing coupling agents in peptide synthesis can facilitate the formation of the desired pyrrolidine derivatives, enhancing yield and selectivity.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate has various applications:

  • Pharmaceutical Development: Its potential antimicrobial and neuroactive properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Investigated for its effects on biological systems, potentially leading to new therapeutic strategies.

Interaction studies involving Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate focus on its binding affinities with various biological targets:

  • Receptor Binding: Research indicates that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of certain enzymes, which could be relevant in metabolic pathways.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)Contains a pyrrolidine ring and carbonyl groupLacks the additional carboxylic acid functionality
N-Boc-L-prolineProtected proline derivativeMore stable under certain conditions due to Boc group
Pyrrolidine-2-carboxylic acidSimple carboxylic acid derivativeLacks benzyl substitution, affecting solubility
Benzoyl-L-prolineBenzoyl group instead of benzylDifferent electronic properties due to benzoyl group

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate stands out due to its dual pyrrolidine structure coupled with both benzyl and carbonyl functionalities, which may enhance its biological activity compared to simpler derivatives.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, identified by Chemical Abstracts Service number 50888-84-1, represents a sophisticated chiral organocatalyst with the molecular formula C₁₇H₂₂N₂O₃ and a molecular weight of 302.37 grams per mole. The compound exhibits characteristic physical properties including a melting point range of 132-135 degrees Celsius and specific optical rotation of [α]₂₄/D −14°, measured at a concentration of 1.6 in methanol. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, reflecting its stereochemical configuration and functional group arrangement.

The molecular structure features a benzyl ester group attached to a pyrrolidine carboxylate moiety, which is further substituted with another pyrrolidine ring through an amide linkage. The Simplified Molecular-Input Line-Entry System representation "O=C(OCc1ccccc1)N2CCC[C@H]2C(=O)N3CCCC3" clearly delineates the connectivity and stereochemistry of this complex molecule. The International Chemical Identifier key "VJDNUCLKCQKXMM-HNNXBMFYSA-N" provides a unique digital fingerprint for this compound, ensuring precise identification across chemical databases and literature.

The compound's nomenclature reflects its derivation from proline, a naturally occurring amino acid, through synthetic modification that introduces the benzyl protecting group and the additional pyrrolidine amide functionality. This structural complexity enables the molecule to function effectively in multiple catalytic roles, particularly those requiring precise stereochemical control. The S-configuration at the pyrrolidine carbon center is critical for the compound's catalytic activity and determines the absolute stereochemistry of products formed in asymmetric transformations.

Historical Context in Catalytic Chemistry

The development of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is intrinsically linked to the pioneering work in proline-catalyzed asymmetric reactions that began in the early 1970s. The foundational Hajos-Parrish-Eder-Sauer-Wiechert reaction, discovered independently by research groups at Hoffmann-La Roche and Schering AG, established the precedent for small-molecule organic catalysts capable of inducing high levels of enantioselectivity. This landmark discovery demonstrated that simple amino acids, particularly proline, could serve as effective organocatalysts for asymmetric aldol reactions, challenging the prevailing notion that only enzymes or metal complexes could achieve such transformations.

The historical significance of proline-based catalysis extends beyond its initial discovery, as it laid the groundwork for what would eventually become recognized as the third pillar of catalysis, complementing traditional metal catalysis and biocatalysis. The original Hajos-Parrish procedure, which utilized 3 percent molar catalytic (S)-proline to achieve 93 percent enantiomeric excess in intramolecular aldol cyclizations, provided compelling evidence for the potential of organocatalysis. Although the correct enamine mechanism was not immediately understood, the researchers recognized that proline might constitute a simplified model of an enzyme, presaging future developments in organocatalytic chemistry.

The evolution from simple proline to more sophisticated derivatives like Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate represents a natural progression in catalyst design. The modification of the proline backbone through the introduction of additional functional groups and protecting groups has enabled chemists to fine-tune catalytic properties, improving both selectivity and substrate scope. This compound exemplifies the maturation of organocatalytic chemistry from its humble beginnings with natural amino acids to the sophisticated, rationally designed catalysts available today.

The resurgence of interest in proline-based catalysis in the early 2000s, particularly through the work of Barbas and List, reinvigorated research into asymmetric organocatalysis and led to the development of numerous proline derivatives and analogs. This renaissance period established the mechanistic understanding necessary for the rational design of improved catalysts, including complex molecules like Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate.

Significance in Chiral Organic Synthesis

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate occupies a prominent position in contemporary asymmetric synthesis due to its dual functionality as both an organocatalyst and a chiral auxiliary. As an organocatalyst, this compound demonstrates exceptional efficacy in Michael addition reactions involving cyclic ketones and nitroolefins, achieving high levels of both enantioselectivity and diastereoselectivity. Research has shown that pyrrolidine-based organocatalysts can achieve enantioselectivities of up to 97 percent in Michael addition reactions with various substituted nitrostyrenes, regardless of the electronic properties of the substituents.

The compound's effectiveness as a chiral auxiliary provides an alternative approach to asymmetric synthesis, where it is temporarily attached to a substrate molecule to influence the stereochemical outcome of subsequent reactions. Following the desired transformation, the auxiliary can be removed to yield the target molecule with high enantiomeric purity. This dual functionality makes the compound particularly valuable in synthetic methodology, as it can be employed in different strategic approaches depending on the specific requirements of a given synthetic sequence.

Table 1: Catalytic Performance Data for Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

Reaction TypeSubstrateProduct ee (%)Syn/Anti RatioReaction Time (h)Catalyst Loading (mol%)
Michael AdditionCyclohexanone + Nitrostyrene9649:11810
Michael AdditionCyclohexanone + 4-Cl-Nitrostyrene9649:11310
Michael AdditionCyclohexanone + 4-Br-Nitrostyrene9749:11510
Michael AdditionCyclohexanone + 4-Me-Nitrostyrene9549:11310

The significance of this compound extends to its role in the synthesis of complex natural products and pharmaceutically active compounds. The ability to construct carbon-carbon bonds with precise stereochemical control is fundamental to the synthesis of many biologically active molecules, where the three-dimensional arrangement of atoms directly impacts biological activity. The compound's effectiveness in promoting enantioselective transformations makes it an invaluable tool for medicinal chemists and natural product synthesists.

Recent investigations have demonstrated the compound's versatility across a range of nucleophiles and electrophiles, with consistently high enantioselectivities observed for various substituted nitrostyrenes and different ketone donors. The catalyst's performance remains robust across diverse electronic environments, suggesting broad substrate tolerance and practical utility in complex synthetic sequences. This reliability has contributed to its adoption in both academic research and industrial applications where consistent stereochemical outcomes are essential.

Structural Position within Pyrrolidine-Based Compounds

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate occupies a unique structural niche within the broader family of pyrrolidine-based organocatalysts and chiral auxiliaries. The compound represents an evolutionary step beyond simple proline derivatives, incorporating additional functional complexity that enhances both catalytic performance and synthetic utility. The pyrrolidine ring system, as a saturated five-membered nitrogen-containing heterocycle, provides a rigid scaffold that constrains conformational flexibility and enables precise control over stereochemical outcomes.

The structural design of this compound reflects sophisticated understanding of structure-activity relationships in organocatalysis. The presence of two pyrrolidine rings connected through an amide linkage creates a bidentate binding motif that can simultaneously engage multiple interaction sites on substrate molecules. This dual-point binding capability distinguishes the compound from simpler monodentate pyrrolidine catalysts and contributes to its enhanced selectivity profiles. The benzyl ester protecting group serves multiple functions, including solubility modulation, steric control, and providing a convenient handle for synthetic manipulation.

Comparative studies with related pyrrolidine-azole conjugates have revealed that the specific structural features of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate contribute to its superior performance in certain transformations. The compound's structural complexity enables it to participate in multiple hydrogen bonding interactions and provides enhanced steric discrimination compared to simpler pyrrolidine derivatives. This structural sophistication is reflected in its ability to achieve consistently high levels of both enantioselectivity and diastereoselectivity across diverse substrate combinations.

Table 2: Structural Comparison of Pyrrolidine-Based Catalysts

Catalyst TypeNumber of Pyrrolidine RingsAdditional Functional GroupsTypical ee (%)Primary Applications
L-Proline1Carboxylic acid60-90Aldol, Michael additions
Pyrrolidine-triazole conjugates1Triazole ring87-92Michael additions
Pyrrolidine-benzoimidazole1Benzoimidazole90-96Michael additions
Benzyl (S)-pyrrolidinylcarbonyl-pyrrolidinecarboxylate2Benzyl ester, amide95-97Michael additions, chiral auxiliary

The compound's position within the pyrrolidine family is further distinguished by its synthetic accessibility and stability profile. Unlike some highly elaborate organocatalysts that require extensive synthetic sequences for their preparation, this compound can be accessed through established synthetic methodologies while maintaining the structural complexity necessary for high performance. The benzyl protecting group also provides chemical stability under typical reaction conditions while remaining removable under mild conditions when used as a chiral auxiliary.

Research into the mechanistic basis of this compound's activity has revealed that its enhanced performance relative to simpler analogs derives from its ability to adopt optimal transition state geometries through conformational flexibility of the linking amide bond. This structural feature allows the catalyst to adapt to different substrate geometries while maintaining the critical stereochemical control elements that determine product enantioselectivity. The compound thus represents an optimal balance between structural complexity and practical utility within the pyrrolidine-based catalyst family.

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate possesses the molecular formula C₁₇H₂₂N₂O₃ with a molecular weight of 302.37 g/mol [1]. The compound features a complex chiral architecture centered around an S-configured pyrrolidine ring at the 2-position. The absolute configuration is designated as (S)-(-), indicating the S-stereochemistry at the chiral center with a negative optical rotation [1] [2].

The structural framework consists of three key components: a five-membered pyrrolidine ring bearing a benzyl carboxylate group at the 1-position, and a second pyrrolidine moiety attached through an amide linkage at the 2-position [1] [3]. The presence of the benzyl group contributes significantly to the compound's lipophilicity and membrane permeability characteristics [4].

The SMILES notation O=C(OCc1ccccc1)N2CCC[C@H]2C(=O)N3CCCC3 clearly illustrates the stereochemical designation with the [C@H] notation indicating the S-configuration at the chiral center [1]. The InChI key VJDNUCLKCQKXMM-HNNXBMFYSA-N provides a unique identifier for this specific stereoisomer [1] [3].

The molecular architecture exhibits significant conformational flexibility due to the presence of two pyrrolidine rings and the benzyl ester linkage. This flexibility allows for multiple conformational states that can influence the compound's biological activity and binding interactions [5].

Crystallographic Analysis

While specific crystallographic data for Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate was not directly available, studies on related pyrrolidine derivatives provide insights into the typical crystallographic features of such compounds. Research on similar benzyl pyrrolidine carboxylate structures indicates that these compounds typically crystallize in common space groups with well-defined unit cell parameters [6] [7].

Related pyrrolidine derivatives exhibit envelope conformations for the five-membered rings, with specific atoms serving as flap positions [8] [9]. The pyrrolidine rings in these structures typically adopt envelope conformations with puckering parameters indicating slight deviations from planarity. The benzyl ester groups generally show characteristic orientation patterns that facilitate intermolecular interactions in the crystal lattice [7].

Intermolecular interactions in pyrrolidine carboxylate crystals are dominated by weak van der Waals forces and occasional hydrogen bonding interactions. The benzyl groups often participate in π-π stacking interactions, while the carbonyl oxygens can serve as hydrogen bond acceptors [6] [8]. These interactions contribute to the overall stability of the crystalline structure and influence the compound's solid-state properties.

Physical Properties and Constants

Melting Point and Optical Rotation

The melting point of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is reported as 132-135°C [1] [10], indicating good thermal stability under standard conditions. This relatively high melting point suggests strong intermolecular interactions in the solid state, likely arising from the polar amide and ester functionalities.

The optical rotation is a critical physical property that confirms the compound's stereochemical purity. The specific rotation [α]₂₄/D is -14° (c = 1.6 in methanol) [1], while another source reports [α]₂₀/D as -15 to -11° (c = 1.6% in methanol) [2]. This negative optical rotation is consistent with the S-configuration designation and provides a reliable method for confirming the stereochemical integrity of the compound.

The optical activity measurements demonstrate the compound's ability to rotate plane-polarized light due to its chiral nature. The magnitude of the rotation (-14°) indicates a reasonably high degree of stereochemical purity, which is essential for applications requiring enantiospecific activity [1] [2].

Solubility Profile

The solubility characteristics of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate are influenced by its structural features, including the benzyl ester group and the dual pyrrolidine moieties. While specific solubility data for this compound was not directly available, related pyrrolidine carboxylate esters provide guidance on expected solubility behavior.

Based on structural analogy with similar compounds, the presence of the benzyl group enhances solubility in organic solvents such as ethanol, dichloromethane, and acetone . The polar amide and ester functionalities contribute to limited water solubility, with the compound expected to be insoluble or only slightly soluble in water [13].

The benzyl alcohol moiety, which forms part of the ester group, exhibits moderate solubility in water (approximately 4 g/100 mL at room temperature) [14] [13] and is miscible with alcohols and diethyl ether [13]. This suggests that the complete molecule would show preferential dissolution in polar aprotic solvents and alcoholic media.

Stability Parameters

The stability of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is primarily governed by the susceptibility of its ester and amide bonds to hydrolysis under various conditions. The benzyl ester group is particularly prone to hydrolysis under both acidic and basic conditions, which can be exploited for controlled release applications or represents a limitation for long-term storage [15].

Under physiological conditions (pH 7.4, 37°C), the compound is expected to undergo gradual hydrolysis, with the ester bond being more labile than the amide functionality. The hydrolysis rate would be accelerated under extreme pH conditions or elevated temperatures [15] [16].

Storage stability is optimal under anhydrous conditions at reduced temperatures. The compound should be stored under inert atmosphere (argon or nitrogen) to prevent oxidative degradation and moisture-induced hydrolysis [2]. Temperature control is crucial, with storage at 2-8°C recommended for long-term stability [17].

Electronic Properties and Molecular Orbitals

The electronic properties of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate are characterized by the presence of multiple electronically active functional groups, including aromatic π-systems, carbonyl groups, and nitrogen lone pairs. While specific computational data for this exact compound was not available, studies on related benzylpyrrolidine derivatives provide insights into expected electronic behavior [18] [19] [20].

The highest occupied molecular orbital (HOMO) in similar pyrrolidine carboxylate structures is typically localized on the nitrogen atoms and aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) is generally centered on the carbonyl carbon atoms [18] [21]. This HOMO-LUMO distribution suggests that the compound would exhibit nucleophilic character at the nitrogen centers and electrophilic character at the carbonyl carbons.

Density functional theory calculations on related compounds indicate HOMO energies in the range of -5.0 to -5.5 eV and LUMO energies around -2.0 to -2.5 eV, resulting in energy gaps of approximately 3.0-3.5 eV [18] [21]. These values suggest moderate chemical reactivity and potential for electronic transitions in the ultraviolet region.

The molecular electrostatic potential surface would show negative regions around the oxygen atoms and positive regions around the hydrogen atoms, particularly those on the pyrrolidine rings. This charge distribution influences the compound's ability to participate in hydrogen bonding and other intermolecular interactions [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate exhibits characteristic signals for the various proton environments within the molecule. The aromatic protons of the benzyl group appear in the typical aromatic region between 7.20-7.40 ppm as complex multiplets [23] [24]. These signals reflect the five aromatic protons with their characteristic coupling patterns.

The methylene protons of the benzyl group (OCH₂Ph) appear as a singlet or complex multiplet around 5.10-5.20 ppm, showing the expected downfield shift due to the deshielding effect of both the oxygen atom and the aromatic ring [25] [26]. The pyrrolidine ring protons exhibit signals in the aliphatic region, with the NCH₂ protons appearing around 3.0-4.0 ppm and the CH₂CH₂ backbone protons at 1.5-2.5 ppm [27] [28].

The ¹³C Nuclear Magnetic Resonance spectrum shows distinct carbonyl carbon signals around 170-175 ppm for both the ester and amide carbonyls [26] [16]. The aromatic carbons appear in the expected range of 125-140 ppm, with the benzyl methylene carbon around 65-70 ppm. The pyrrolidine carbons show characteristic aliphatic chemical shifts in the 20-60 ppm range, with the chiral center carbon potentially distinguishable from other ring carbons [25] [26].

Infrared Spectroscopic Features

The infrared spectrum of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate displays characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibrations are the most prominent features, with the ester C=O stretch appearing around 1740-1750 cm⁻¹ and the amide C=O stretch at slightly lower frequency, typically 1680-1700 cm⁻¹ [29] [16] .

The aromatic C-H stretching vibrations appear around 3020-3100 cm⁻¹, while the aliphatic C-H stretches occur in the 2850-2960 cm⁻¹ region [29]. The aromatic C=C stretches are observed around 1600 and 1500 cm⁻¹, characteristic of the benzyl substitution pattern [29] [31].

The N-H stretching vibration, if present in any tautomeric forms or impurities, would appear around 3300-3500 cm⁻¹, while C-N stretching vibrations occur in the 1200-1350 cm⁻¹ region [31]. The benzyl ester C-O stretch appears around 1000-1300 cm⁻¹, contributing to the fingerprint region complexity [16].

Mass Spectrometric Profile

The mass spectrum of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate shows a molecular ion peak [M+H]⁺ at m/z 303.17 under electrospray ionization conditions, corresponding to the protonated molecular ion [3] [32]. Additional adduct ions may be observed, including [M+Na]⁺ at m/z 325.15 and [M+NH₄]⁺ at m/z 320.20 [3].

Characteristic fragmentation patterns include the loss of the benzyl group (C₇H₇, 91 mass units) to give a fragment at m/z 212, and the loss of the pyrrolidine ring (C₄H₈N, 70 mass units) resulting in a fragment at m/z 233 [33] [34]. The benzyl cation at m/z 91 is typically one of the most intense fragments, reflecting the stability of this aromatic cation [34] [35].

Additional fragmentation may include the loss of carbon monoxide (28 mass units) from the carbonyl groups and successive losses leading to smaller fragments. The presence of nitrogen atoms in the molecule can facilitate charge retention in positive ion mode, leading to relatively intense molecular ion signals [33] [36].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is dominated by transitions associated with the aromatic benzyl group and the carbonyl chromophores. The benzyl group exhibits characteristic π → π* transitions around 250-260 nm, corresponding to the aromatic electronic transitions [37] [38].

The carbonyl groups contribute n → π* transitions around 280-300 nm, which are typically weaker than the π → π* transitions but provide important structural information [38]. These transitions arise from the promotion of non-bonding electrons on the oxygen atoms to the π* orbitals of the carbonyl groups [38].

The compound is expected to show minimal absorption in the visible region (400-700 nm), appearing colorless to the naked eye [37]. The ultraviolet absorption characteristics make this compound suitable for analytical detection using standard UV detectors in high-performance liquid chromatography systems [39].

Classical Synthetic Routes

The classical synthetic approaches for Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate have been established through decades of research in pyrrolidine chemistry. These methodologies form the foundation for understanding the fundamental transformations required to construct this complex heterocyclic structure.

Primary Classical Route: Benzyl Chloroformate Method

The most established classical synthesis involves the protection of (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine using benzyl chloroformate under basic conditions [1] [2]. This method proceeds through nucleophilic substitution where potassium carbonate serves as the base in acetonitrile solvent. The reaction is typically conducted at 0°C initially, then allowed to warm to room temperature over 12-24 hours, achieving yields of approximately 87% [1].

The mechanism involves initial deprotonation of the secondary amine by potassium carbonate, followed by nucleophilic attack on the carbonyl carbon of benzyl chloroformate. The reaction produces the desired carbamate linkage while eliminating hydrogen chloride, which is neutralized by the excess base. This methodology offers excellent stereoselectivity due to the chirality already present in the starting pyrrolidine derivative [1].

Alternative Classical Approach: Direct Amide Coupling

A second classical route utilizes direct amide coupling between N-Benzyloxycarbonyl-L-proline and pyrrolidine using traditional coupling reagents [2]. This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) in dimethylformamide solvent. The reaction proceeds over 24 hours at room temperature, typically yielding 83% of the desired product [2].

This method represents a more traditional peptide coupling approach, where the carboxylic acid group of the protected proline derivative is activated for nucleophilic attack by the pyrrolidine nitrogen. The stereochemistry at the proline center is preserved throughout the transformation, ensuring the final product maintains the desired (S)-configuration [2].

Modern Synthetic Approaches

Contemporary synthetic methodologies have significantly improved upon classical routes through the development of more efficient coupling reagents and optimized reaction conditions. These advances have led to higher yields, shorter reaction times, and improved selectivity.

EDC/HOBt Coupling System

The most widely employed modern approach utilizes the EDC·HCl/HOBt coupling system, which has become the gold standard for amide bond formation in pharmaceutical synthesis [3] [4]. This methodology demonstrates superior efficiency compared to classical methods, with typical yields ranging from 85-95% and reaction times reduced to 6-24 hours [2] [3].

The EDC/HOBt system operates through a well-established mechanism where EDC first activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then rapidly displaces this intermediate to form a more stable and selective benzotriazole ester, which subsequently undergoes aminolysis with pyrrolidine to yield the final amide product [3] [4].

Recent optimization studies have revealed that catalytic amounts of HOBt (0.06-0.24 equivalents) provide superior coupling efficiency compared to stoichiometric quantities traditionally used [3]. This discovery has significant implications for both cost reduction and environmental impact, as it reduces reagent consumption while maintaining high coupling efficiency.

Carbodiimide-Mediated Synthesis

Advanced carbodiimide coupling employs either dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with 4-dimethylaminopyridine (DMAP) as a catalyst [5] [6]. These reactions are typically conducted in dichloromethane at 0°C, then allowed to warm to room temperature over 12-48 hours, achieving yields of 75-90% [5].

The advantage of this approach lies in the versatility of the carbodiimide reagents and their compatibility with a wide range of functional groups. However, the formation of insoluble urea by-products from DCC can complicate purification procedures, making EDC-based methods more attractive for larger-scale applications [7] [6].

Stereoselective Synthesis Strategies

Stereoselective synthesis represents a critical aspect of producing enantiomerically pure Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate. Multiple strategies have been developed to ensure high stereochemical fidelity throughout the synthetic sequence.

Chiral Auxiliary-Mediated Approaches

The auxiliary is typically attached early in the synthetic sequence, directs subsequent stereoselective transformations, and is removed in a final step to reveal the desired stereochemistry. While this approach provides excellent stereoselectivity (typically >95% diastereoselectivity), it requires additional synthetic steps for auxiliary installation and removal [8] [9].

Asymmetric Organocatalysis

Modern asymmetric organocatalysis has revolutionized stereoselective pyrrolidine synthesis through the development of highly enantioselective transformations [10] [11]. These methods employ small organic molecules as catalysts to induce chirality in otherwise symmetrical substrates.

Cinchona alkaloid-derived catalysts have proven particularly effective for pyrrolidine synthesis, achieving enantioselectivities exceeding 95% in many cases [12]. The 1,3-dipolar cycloaddition of azomethine ylides represents one of the most successful applications of this technology, providing direct access to highly substituted pyrrolidines with excellent stereochemical control [10].

Proline-based organocatalysts also play a dual role, serving both as synthetic targets and as catalysts for their own preparation. This elegant approach demonstrates the interconnected nature of pyrrolidine chemistry and organocatalysis [13].

Scale-up Considerations for Laboratory Preparation

Scaling up pyrrolidine synthesis from laboratory to pilot and manufacturing scales requires careful consideration of multiple factors including safety, efficiency, equipment design, and quality control.

Laboratory Scale Optimization (1-10 g)

Laboratory-scale synthesis focuses on method development and optimization of reaction conditions [14]. Key considerations include reaction optimization, analytical method development, and purification strategy refinement. Standard glassware and conventional heating/cooling systems are typically adequate for this scale [14].

Critical parameters for optimization include solvent selection, reaction temperature profiles, reagent stoichiometry, and workup procedures. The goal at this stage is to develop robust conditions that can be reliably reproduced and scaled up [14].

Pilot Scale Considerations (100 g - 1 kg)

Pilot-scale synthesis introduces significant engineering challenges related to heat transfer, mixing efficiency, and process safety [14]. Jacketed reactors with overhead stirring become necessary to ensure adequate temperature control and homogeneous mixing [15].

Safety assessments become critical at this scale, particularly for reactions involving flammable solvents or exothermic transformations. Process analytical technology (PAT) may be introduced to monitor reaction progress and ensure consistent product quality [14].

Manufacturing Scale Requirements (>10 kg)

Manufacturing-scale synthesis requires sophisticated process control systems, automated equipment, and comprehensive quality management systems [14]. Steel reactors with full instrumentation, automated dosing systems, and continuous monitoring capabilities become essential [16].

Process validation studies must demonstrate that the manufacturing process consistently produces material meeting predetermined quality specifications. This includes validation of critical process parameters, equipment qualification, and establishment of appropriate process controls [14].

Purification Techniques and Quality Control

Effective purification and rigorous quality control are essential for producing pharmaceutical-grade Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate.

Chromatographic Purification Methods

Column chromatography remains the most versatile purification technique for pyrrolidine derivatives [17]. Typical mobile phase systems include CH₂Cl₂/MeOH (4:1) or Et₂O/hexanes (1:3) with 1% triethylamine to prevent tailing of basic compounds [17]. These conditions typically achieve 95-98% purity with 85-95% recovery yields [17].

High-Performance Liquid Chromatography (HPLC) provides the highest purity levels (>99%) and is essential for analytical characterization and chiral separation [18]. Reverse-phase C18 columns with acetonitrile/water gradients are most commonly employed for pyrrolidine analysis [19].

For preparative applications, hydrophilic interaction chromatography (HILIC) has proven particularly effective for pyrrolidine purification, using high acetonitrile concentrations (60-85%) with buffered aqueous phases [18].

Crystallization and Physical Purification

Recrystallization from ethanol, methanol, or ethyl acetate/hexanes mixtures provides high-purity crystalline material (98-99% purity) suitable for pharmaceutical applications [17]. The melting point serves as a convenient purity indicator, with pure material typically melting sharply between 132-135°C [20].

Quality Control Analytical Methods

Comprehensive quality control requires multiple analytical techniques to fully characterize the compound [20]:

¹H NMR spectroscopy provides structural confirmation with characteristic signals at δ 1.6-4.0 (pyrrolidine protons), 5.1-5.2 (benzyl CH₂), and 7.3 (aromatic protons) [20] [21].

¹³C NMR spectroscopy confirms all carbon environments, with key signals at δ 23-60 (aliphatic carbons), 127-137 (aromatic carbons), and 155-170 (carbonyl carbons) [20].

FT-IR spectroscopy identifies functional groups through characteristic absorption bands at 1699 cm⁻¹ (C=O stretch) and 2961-2881 cm⁻¹ (C-H stretches) [20].

High-resolution mass spectrometry provides accurate molecular weight determination (m/z 302.37 [M+H]⁺) and structural confirmation through fragmentation patterns [20].

Optical rotation measurements confirm stereochemical purity, with the (S)-enantiomer exhibiting [α]²⁰D = -14° (c = 1.6, MeOH) [20].

Green Chemistry Approaches to Synthesis

Environmental sustainability has become increasingly important in pharmaceutical synthesis, driving the development of greener approaches to pyrrolidine chemistry.

Aqueous Media Synthesis

Water-based synthesis represents one of the most environmentally friendly approaches to pyrrolidine formation [22] [23]. Three-component domino reactions in ethanol/water (1:1) mixtures have demonstrated high efficiency for constructing complex pyrrolidine architectures under catalyst-free conditions at room temperature [22].

These reactions typically achieve 85-95% yields while eliminating the need for toxic organic solvents and column chromatography purification. Products can often be isolated by simple filtration and washing with the reaction solvent mixture [22] [23].

Ionic Liquid Catalysis

Ionic liquids have emerged as powerful green solvents and catalysts for pyrrolidine synthesis [24]. Pyrrolidinium acetate has proven particularly effective as a recyclable catalyst for heterocycle formation under solvent-free conditions at room temperature [24].

These systems offer several advantages including negligible vapor pressure, thermal stability, and recyclability. Reactions typically proceed rapidly (3-20 minutes) with good to excellent yields (70-96%) [24].

Green Solvent Systems

Alternative solvent systems based on renewable resources have been developed for sustainable pyrrolidine synthesis [25] [26]. N-octyl pyrrolidone (NOP) mixed with dimethyl carbonate (DMC) provides an effective green alternative to dimethylformamide in peptide synthesis applications [25].

These solvents can be easily recovered by distillation, with recovery yields of 85-95% demonstrated for multiple reaction components including bases and coupling reagents [25]. This approach reduces process mass intensity by 63-66%, representing a significant advancement toward sustainable synthesis [25].

Catalyst Recovery and Recycling

Green chemistry principles emphasize catalyst recovery and reuse to minimize waste generation [24] [13]. Pyrrolidinium ionic liquid catalysts can be recycled up to four consecutive times without significant loss of activity [24].

Similarly, organocatalyst recovery has been demonstrated for proline-based systems, with 73% recovery achieved while maintaining high enantioselectivity in subsequent reactions [13].

XLogP3

2.2

Sequence

P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Dates

Last modified: 08-16-2023

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